ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by functionalization to introduce the desired substituents. Reaction conditions may vary, but common methods include:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors using cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized through various chemical reactions to introduce the necessary substituents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can be compared with other pyrrolidine-containing compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to different biological and chemical properties
Properties
Molecular Formula |
C19H25N3O3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 4-[[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H25N3O3S/c1-2-25-18(24)14-7-9-15(10-8-14)20-19(26)22-13-5-6-16(22)17(23)21-11-3-4-12-21/h7-10,16H,2-6,11-13H2,1H3,(H,20,26)/t16-/m0/s1 |
InChI Key |
NQVRQVWAWQKZNA-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC[C@H]2C(=O)N3CCCC3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC2C(=O)N3CCCC3 |
Origin of Product |
United States |
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